2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Overview
Description
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[45]decan-2-yl)propan-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate. This intermediate is then subjected to chlorination and methoxylation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid.
Scientific Research Applications
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound’s unique spirocyclic structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The spirocyclic structure allows for unique interactions with the active sites of enzymes, potentially leading to selective inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A structurally related compound with similar biological activity.
1-Chloro-2-methoxyethane: Shares the methoxy and chloro functional groups but lacks the spirocyclic structure.
Uniqueness
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3/c1-9(13)11(15)14-5-4-12(8-14)7-10(16-2)3-6-17-12/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRAIJNIWDKDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CC(CCO2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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